molecular formula C11H22O2 B8552377 6-Methylheptyl glycidyl ether CAS No. 26401-40-1

6-Methylheptyl glycidyl ether

Cat. No.: B8552377
CAS No.: 26401-40-1
M. Wt: 186.29 g/mol
InChI Key: AYHLPQOWRMPEKH-UHFFFAOYSA-N
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Description

6-Methylheptyl glycidyl ether is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

26401-40-1

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-(6-methylheptoxymethyl)oxirane

InChI

InChI=1S/C11H22O2/c1-10(2)6-4-3-5-7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3

InChI Key

AYHLPQOWRMPEKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOCC1CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reactor equipped with stirrer, reflux condenser, dropping funnel and thermometer is charged with 130.23 g (1.0 mol) of isooctanol (mixture of isomers), 4.51 g (0.02 mol) of SnCl2.2H2O and 5.28 g (0.02 mol) of 18-crown-6 (crown ether) and the charge is heated to 130° C. Then, with efficient stirring, 86.26 ml (1.1 mol) of epichlorohydrin are added over 30 minutes. The reaction is allowed to continue for 20 hours, during which time the temperature rises to about 135° C. The reaction mixture is cooled to 55° C. and then, at this temperature, 88 g (1.1 mol) of a 50% solution of sodium hydroxide are added dropwise with efficient stirring over 30 minutes. After stirring for 5 hours at 55°-60° C. and cooling to room temperature, the suspension is filtered and the filtrate is washed with ethyl acetate. The phases are separated, and the aqueous phase is extracted with 2×100 ml of ethyl acetate. The combined organic phases are washed with as small an amount of 10% KH2PO4 solution as possible and then with water until neutral, dried over magnesium sulfate and filtered. The filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.). Yield: 167.4 g (90% of theory) of yellowish isooctanol glycidyl ether (mixture of isomers) for which the following analytical values are obtained: epoxy value: 3.93 eq/kg (73% of theory); total chlorine content: 2.44%; hydrolysable chlorine content: 232 ppm.
Quantity
130.23 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
catalyst
Reaction Step One
Quantity
5.28 g
Type
catalyst
Reaction Step One
Quantity
86.26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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